molecular formula C8H14N2O4S B14891944 4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one

4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one

Cat. No.: B14891944
M. Wt: 234.28 g/mol
InChI Key: LSCWSZIOISYMHP-UHFFFAOYSA-N
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Description

4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one is a chemical compound with the molecular formula C8H14N2O4S and a molecular weight of 234.27 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one typically involves the reaction of piperazine with 2-(methylsulfonyl)propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as distillation, crystallization, or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

IUPAC Name

4-(2-methylsulfonylpropanoyl)piperazin-2-one

InChI

InChI=1S/C8H14N2O4S/c1-6(15(2,13)14)8(12)10-4-3-9-7(11)5-10/h6H,3-5H2,1-2H3,(H,9,11)

InChI Key

LSCWSZIOISYMHP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCNC(=O)C1)S(=O)(=O)C

Origin of Product

United States

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